2-(4-Fluorophenyl)benzoic acid
Overview
Description
2-(4-Fluorophenyl)benzoic acid is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzoic acid where a fluorophenyl group is attached to the second position of the benzoic acid ring
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenyl)benzoic acid is currently unknown. A structurally similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death (apoptosis), with a kd value of 400 μm .
Mode of Action
If it behaves similarly to 4-(4-Fluorophenyl)benzoic acid, it may interact with its target protein (such as Bcl-2) and modulate its function
Biochemical Pathways
If it interacts with Bcl-2 like its structural analog, it could potentially influence apoptosis pathways . .
Pharmacokinetics
It has a molecular weight of 244.218 , and its melting point is between 138-140 °C
Result of Action
If it acts similarly to 4-(4-Fluorophenyl)benzoic acid, it could potentially influence cell survival and death by modulating the function of Bcl-2 . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its target. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling this compound . These precautions suggest that the compound may be sensitive to air and moisture.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions, often acting as enzyme inhibitors or activators
Cellular Effects
It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 4-fluorophenylboronic acid and 2-bromobenzoic acid can be used as starting materials. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted phenylbenzoic acids.
Scientific Research Applications
2-(4-Fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
- 4-Fluorobenzoic acid
- 2-(4-Fluorobenzoyl)benzoic acid
- 4-(4-Fluorophenyl)benzoic acid
Comparison: 2-(4-Fluorophenyl)benzoic acid is unique due to the position of the fluorophenyl group, which can influence its reactivity and interactions compared to other fluorinated benzoic acids. The presence of the fluorine atom can also affect the compound’s physical properties, such as melting point and solubility, making it distinct from its analogs .
Properties
IUPAC Name |
2-(4-fluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVNEKHPDXUTKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382217 | |
Record name | 2-(4-Fluorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841-57-2 | |
Record name | 4′-Fluoro[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1841-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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